(S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine
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Overview
Description
(S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group, a phenyl ring, and a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a trifluoromethylated ketone or aldehyde.
Reductive Amination: The key step involves the reductive amination of the trifluoromethylated precursor with an appropriate amine source, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the desired (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Enzymatic Resolution: Employing enzymes such as lipases or transaminases for the selective production of the (S)-enantiomer, which can be more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
(S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals.
Biological Studies: It is employed in studies investigating the effects of trifluoromethylated amines on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of novel materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of (S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, leading to changes in neuronal activity and behavior.
Comparison with Similar Compounds
Similar Compounds
®-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine: The enantiomer of the compound with different biological activity.
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine: The racemic mixture containing both ®- and (S)-enantiomers.
N-Methyl-3,3,3-trifluoro-1-phenyl-2-ethylamine: A structurally similar compound with an ethyl group instead of a propyl group.
Uniqueness
(S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity compared to its racemic mixture or other similar compounds. The presence of the trifluoromethyl group also enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and development.
Properties
IUPAC Name |
(2S)-1,1,1-trifluoro-N-methyl-3-phenylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8/h2-6,9,14H,7H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANUIFWXZBSEJY-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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